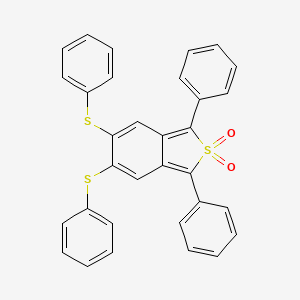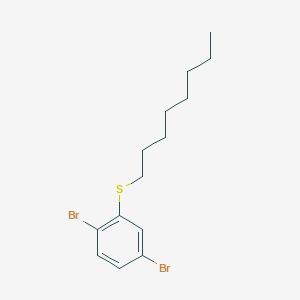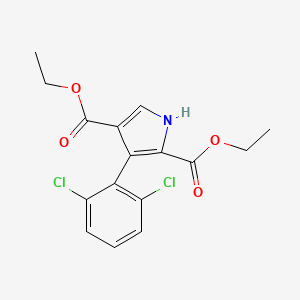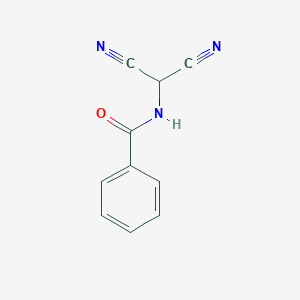
1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione is a complex organic compound with a unique structure that includes multiple phenyl and sulfanyl groups
Métodos De Preparación
The synthesis of 1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione typically involves multi-step organic reactions. The synthetic routes often include the following steps:
Formation of the Benzothiophene Core: This step involves the cyclization of appropriate precursors to form the benzothiophene core.
Introduction of Phenyl Groups: Phenyl groups are introduced through electrophilic aromatic substitution reactions.
Addition of Sulfanyl Groups: The phenylsulfanyl groups are added using thiolation reactions, often involving thiol reagents under specific conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or sulfanyl groups, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism by which 1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl and sulfanyl groups can form specific interactions with these targets, influencing their activity and function. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar compounds to 1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione include other benzothiophene derivatives with different substituents. These compounds may share some chemical properties but differ in their specific interactions and applications. The uniqueness of this compound lies in its specific combination of phenyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity.
List of Similar Compounds
- 1,3-Diphenyl-5,6-bis(methylsulfanyl)-2H-2-benzothiophene-2,2-dione
- 1,3-Diphenyl-5,6-bis(ethylsulfanyl)-2H-2-benzothiophene-2,2-dione
- 1,3-Diphenyl-5,6-bis(butylsulfanyl)-2H-2-benzothiophene-2,2-dione
Propiedades
Número CAS |
643768-13-2 |
|---|---|
Fórmula molecular |
C32H22O2S3 |
Peso molecular |
534.7 g/mol |
Nombre IUPAC |
1,3-diphenyl-5,6-bis(phenylsulfanyl)-2-benzothiophene 2,2-dioxide |
InChI |
InChI=1S/C32H22O2S3/c33-37(34)31(23-13-5-1-6-14-23)27-21-29(35-25-17-9-3-10-18-25)30(36-26-19-11-4-12-20-26)22-28(27)32(37)24-15-7-2-8-16-24/h1-22H |
Clave InChI |
NCVPOAULWXJSJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=C(C(=CC3=C(S2(=O)=O)C4=CC=CC=C4)SC5=CC=CC=C5)SC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile](/img/structure/B12598444.png)
![1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B12598452.png)
![Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12598463.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-2'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12598466.png)

![1-Methoxy-4-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12598471.png)

![2-[(Benzenesulfonyl)methyl]hex-2-enenitrile](/img/structure/B12598478.png)
![Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl-](/img/structure/B12598481.png)

![2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene](/img/structure/B12598497.png)

![2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B12598512.png)
![1-Phosphabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B12598518.png)
